![molecular formula C21H22N2O4 B2735168 Methyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 301322-96-3](/img/structure/B2735168.png)
Methyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a benzyloxy group attached to it, which is a common protecting group in organic synthesis. The presence of the benzyloxy group might influence the reactivity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the carbonyl group could undergo nucleophilic addition reactions, and the benzyloxy group could be removed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors like its molecular structure, the functional groups present, and the nature of the bonds between its atoms .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
The compound and its derivatives are of significant interest in organic chemistry for their roles in synthesis and chemical reactions. Research has focused on the synthesis of related dihydropyrimidinones via the Biginelli reaction, a multi-component condensation reaction that is useful for generating a wide array of heterocyclic compounds. These reactions are pivotal for constructing complex molecules with potential biological activity. For instance, the use of microwave irradiation and catalysts to promote these reactions under solvent-free conditions has been explored for efficiency and environmental benefits (Qing Chen, Qingjian Liu, Haiping Wang, 2012).
Antioxidant and Radioprotective Activities
Derivatives of the mentioned compound have been synthesized and evaluated for their antioxidant and radioprotective activities. A specific study highlighted the synthesis of a novel pyrimidine derivative, which was tested for in vitro antioxidant activity and in vivo radioprotection. The compound demonstrated potential in reducing oxidative stress caused by ionizing radiation, suggesting its application in radioprotection (B. J. Mohan, B. Sarojini, B. Narayana, G. Sanjeev, K. Sreepada, 2014).
Antimicrobial Evaluation
Further research has been conducted on the antimicrobial properties of derivatives, with studies revealing significant to moderate antibacterial and promising antifungal activities. This suggests the potential use of these compounds in developing new antimicrobial agents (R. Shastri, Post, 2019).
Material Science and Structural Analysis
In material science, the structural and electronic characteristics of such compounds have been explored through X-ray crystallography and quantum chemical calculations. These studies provide insights into the molecular structure, conformation, and electronic properties, which are essential for designing materials with specific functions (H. Memarian, M. Ranjbar, H. Sabzyan, M. Habibi, Takayoshi Suzuki, 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3,4-dimethyl-2-oxo-6-(4-phenylmethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14-18(20(24)26-3)19(22-21(25)23(14)2)16-9-11-17(12-10-16)27-13-15-7-5-4-6-8-15/h4-12,19H,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFDEQJPSRMTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

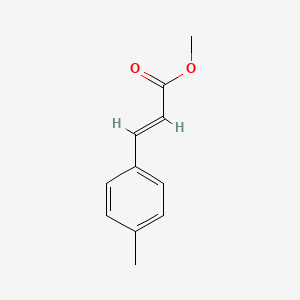


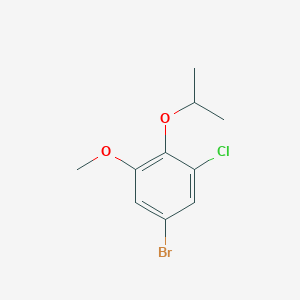
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2735095.png)

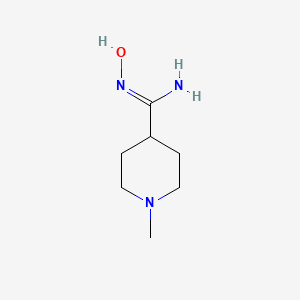
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2735098.png)
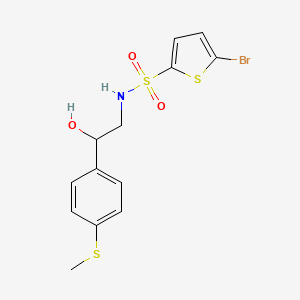
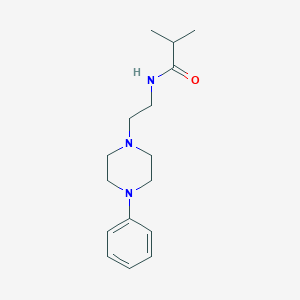
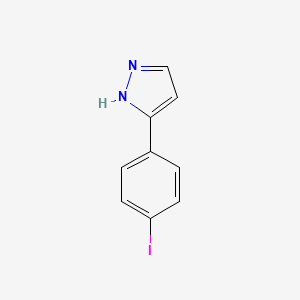
![ethyl 4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate](/img/structure/B2735104.png)

![N,N,4,6-tetramethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2735108.png)